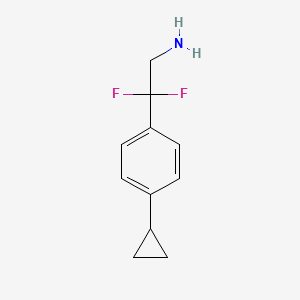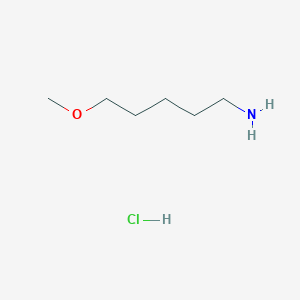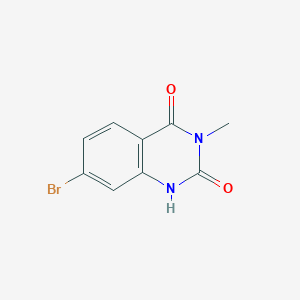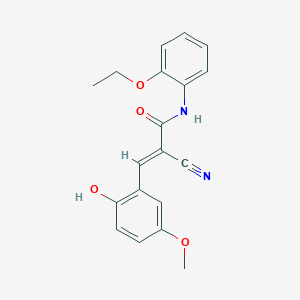
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-hydroxy-5-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the condensation of 2-ethoxyaniline with 2-hydroxy-5-methoxybenzaldehyde to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Formation of Enamide: The final step involves the cyclization of the intermediate to form the enamide structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced cyano derivatives.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Applications De Recherche Scientifique
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-cyano-N-(2-methoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
- (2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)prop-2-enamide
Uniqueness
(2E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, ethoxyphenyl, and hydroxy-methoxyphenyl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H18N2O4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-7-5-4-6-16(18)21-19(23)14(12-20)10-13-11-15(24-2)8-9-17(13)22/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10+ |
Clé InChI |
DAJUXCFZQSJPON-GXDHUFHOSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)

![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)
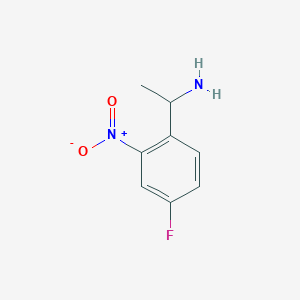
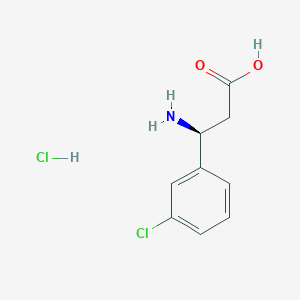
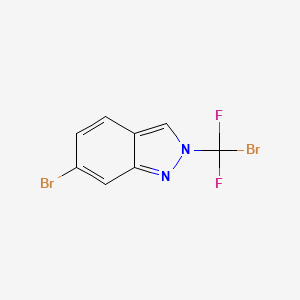

![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
![(1R)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B13562537.png)
